An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carboxylic acid
An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Aminomethyl)thiophene-2-carboxylic acid, a vital heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, spectral analysis, safety protocols, and its burgeoning role in the development of novel therapeutics.
Core Compound Identification and Properties
CAS Number: 120889-75-0[1]
Molecular Formula: C₆H₇NO₂S[1]
Molecular Weight: 157.19 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid is paramount for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, a combination of supplier information and computational predictions provides a solid foundation.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| XLogP3 | -1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Solubility: The presence of both a carboxylic acid and an amino group suggests amphoteric character, likely leading to solubility in both acidic and basic aqueous solutions. Due to the hydrophobic thiophene ring, solubility in water is expected to be limited but can be enhanced by adjusting the pH.[2] It is anticipated to be soluble in polar organic solvents.[2]
Synthesis and Purification
Synthetic Pathway Overview
A logical synthetic route commences with a commercially available thiophene derivative, which is then functionalized to introduce the aminomethyl and carboxylic acid moieties. A common strategy involves the reduction of a nitrile or the hydrolysis of an ester.
Caption: A plausible synthetic workflow for 5-(Aminomethyl)thiophene-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis techniques for analogous compounds.[3]
Step 1: Synthesis of Methyl 5-aminothiophene-2-carboxylate
-
To a solution of methyl 5-nitrothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol, add 10% Palladium on carbon (0.1 equivalents).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield methyl 5-aminothiophene-2-carboxylate, which can be used in the next step without further purification.
Step 2: Boc Protection of the Amino Group
-
Dissolve the crude methyl 5-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 5-(Boc-amino)thiophene-2-carboxylate.
Step 3: Hydrolysis of the Methyl Ester
-
Dissolve the purified methyl 5-(Boc-amino)thiophene-2-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Boc-amino)thiophene-2-carboxylic acid.
Step 4: Deprotection of the Boc Group
-
Dissolve the 5-(Boc-amino)thiophene-2-carboxylic acid (1 equivalent) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting crude product, 5-(Aminomethyl)thiophene-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 5-(Aminomethyl)thiophene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl protons, the thiophene ring protons, and the carboxylic acid proton. The aminomethyl protons would likely appear as a singlet, while the two thiophene protons would exhibit a doublet of doublets splitting pattern due to their coupling. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbons of the thiophene ring, the aminomethyl group, and the carboxyl group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.[9][10]
-
N-H stretching bands for the primary amine.
-
C-H stretching bands for the thiophene ring.
-
Characteristic C=C and C-S stretching vibrations of the thiophene ring.[9]
Applications in Drug Discovery and Development
Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs incorporating this privileged scaffold.[11] The unique electronic properties and steric profile of the thiophene ring allow it to serve as a versatile bioisostere for other aromatic systems, often leading to improved pharmacological activity and pharmacokinetic properties.
5-(Aminomethyl)thiophene-2-carboxylic acid, with its strategically placed reactive functional groups, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The amino group provides a handle for amide bond formation, while the carboxylic acid can be converted to esters, amides, or other functionalities. This dual reactivity allows for the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.[11][12]
The structural motif of an aminomethyl-substituted thiophene is found in various compounds with demonstrated biological activities, including:
-
Enzyme Inhibitors: The aminomethyl group can interact with active sites of enzymes, while the thiophene scaffold can be tailored to fit into specific binding pockets.
-
Receptor Ligands: The overall shape and electronic distribution of molecules derived from this scaffold can be optimized for potent and selective binding to a variety of biological receptors.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable when handling any chemical compound. For 5-(Aminomethyl)thiophene-2-carboxylic acid, the following guidelines should be followed, based on safety data for structurally related compounds.[1][3][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Aminomethyl)thiophene-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a thiophene core with aminomethyl and carboxylic acid functionalities provides a rich platform for chemical derivatization. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the pursuit of new and improved medicines.
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